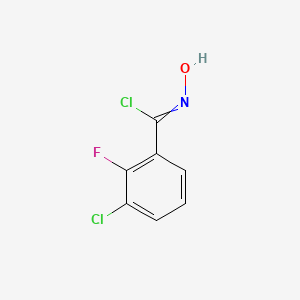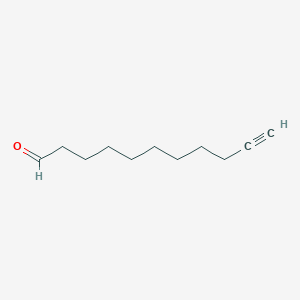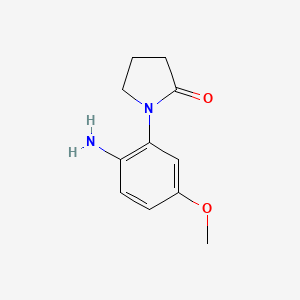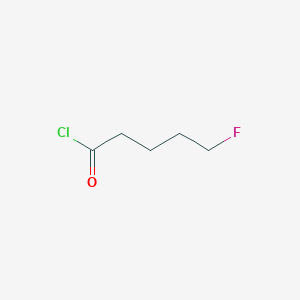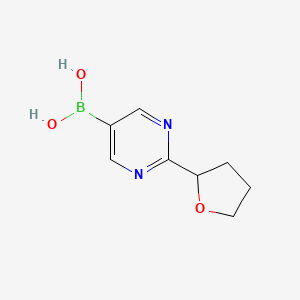
2-(Tetrahydro-2-furyl)pyrimidine-5-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a tetrahydrofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of halogenated pyrimidines using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include a base such as potassium carbonate (K2CO3) and a ligand like triphenylphosphine (PPh3) to facilitate the borylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic acid derivatives or borates.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Such as K2CO3 or NaOH.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 4-Pyridinylboronic acid
- 4-Pyrazoleboronic acid pinacol ester
- 3-Pyridinylboronic acid
Uniqueness
2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid is unique due to the presence of the tetrahydrofuran moiety, which can influence its reactivity and solubility properties. This structural feature distinguishes it from other boronic acids and can provide advantages in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H11BN2O3 |
|---|---|
Peso molecular |
194.00 g/mol |
Nombre IUPAC |
[2-(oxolan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h4-5,7,12-13H,1-3H2 |
Clave InChI |
XTKCKJBTJDKWTN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2CCCO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


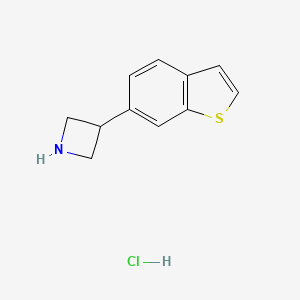
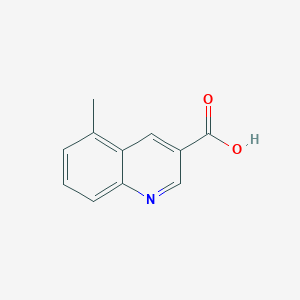
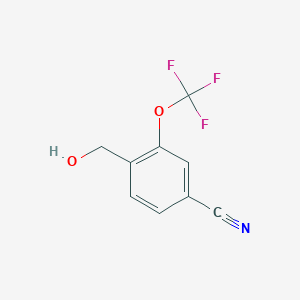
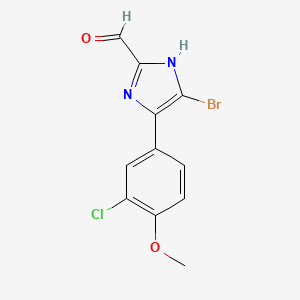
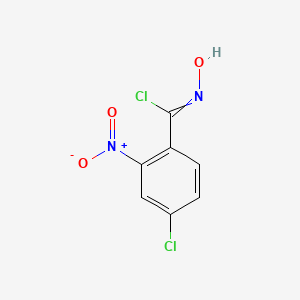
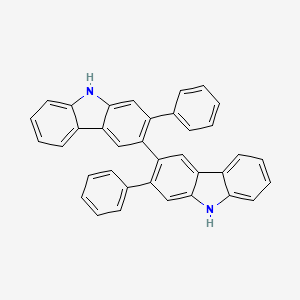
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
